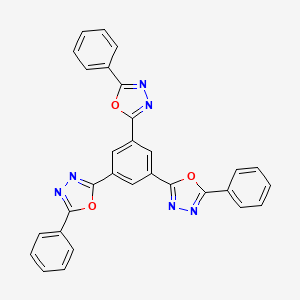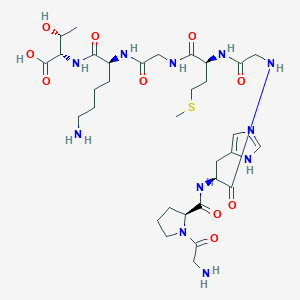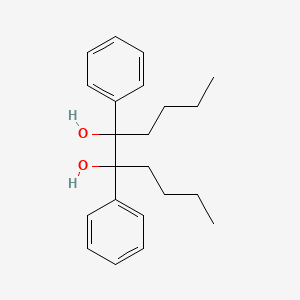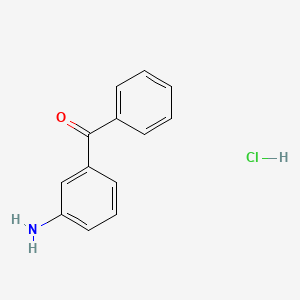![molecular formula C20H38O6Si2 B15164159 Silane, [1,4-phenylenebis(methylene)]bis[triethoxy- CAS No. 148599-42-2](/img/structure/B15164159.png)
Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] is a chemical compound with the molecular formula C20H38Si2. It is a type of silane, which are compounds containing silicon atoms bonded to hydrogen and/or carbon atoms[_{{{CITATION{{{2{Silane,[1,4-phenylenebis(methylene)]bistrimethyl - NIST Chemistry WebBook. This particular silane is characterized by its structure, which includes a 1,4-phenylenebis(methylene) backbone with triethoxy groups attached to the silicon atoms[{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure ....
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] typically involves the reaction of 1,4-phenylenedimethanol with ethyl orthosilicate under specific conditions[_{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure .... The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this silane may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Silane, [1,4-phenylenebis(methylene)]bistriethoxy- Structure ....
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original silane, as well as substituted products where the triethoxy groups are replaced by other functional groups.
科学的研究の応用
Chemistry: In chemistry, Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] is used as a precursor for the synthesis of other silane-based compounds and materials. It can also serve as a cross-linking agent in polymer chemistry, enhancing the properties of various materials.
Biology: In biological research, this silane can be used to modify surfaces of biological materials, such as tissues or cells, to improve their compatibility with other substances or to facilitate specific interactions.
Medicine: In the medical field, Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] may be used in the development of biomedical devices or coatings that require specific surface properties for optimal performance.
Industry: Industrially, this silane is utilized in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in applications requiring durable and reliable materials.
作用機序
The mechanism by which Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] exerts its effects involves the formation of covalent bonds with surfaces or other molecules. The triethoxy groups can hydrolyze to form silanol groups, which can then react with hydroxyl groups on surfaces to create stable siloxane bonds. This process is essential for the compound's ability to enhance the properties of materials and facilitate specific interactions.
Molecular Targets and Pathways: The primary molecular targets of this silane are hydroxyl groups on surfaces or molecules. The pathways involved include hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
類似化合物との比較
Silane, [1,4-phenylenebis(methylene)]bis[trimethyl-]
Silane, [1,4-phenylenebis(methylene)]bis[triethyl-]
Uniqueness: Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-] is unique in its structure, which includes the triethoxy groups that provide specific reactivity and properties. This distinguishes it from other silanes with different substituents, such as trimethyl or triethyl groups.
特性
CAS番号 |
148599-42-2 |
|---|---|
分子式 |
C20H38O6Si2 |
分子量 |
430.7 g/mol |
IUPAC名 |
triethoxy-[[4-(triethoxysilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C20H38O6Si2/c1-7-21-27(22-8-2,23-9-3)17-19-13-15-20(16-14-19)18-28(24-10-4,25-11-5)26-12-6/h13-16H,7-12,17-18H2,1-6H3 |
InChIキー |
FTXGNVFQZMEDAS-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CC1=CC=C(C=C1)C[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)


![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)

